molecular formula C10H19N B1375431 4-(But-3-en-1-yl)-1-methylpiperidine CAS No. 1215013-91-4

4-(But-3-en-1-yl)-1-methylpiperidine

Cat. No.: B1375431
CAS No.: 1215013-91-4
M. Wt: 153.26 g/mol
InChI Key: XYHWGXVHEAKZNT-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a but-3-en-1-yl group attached to the fourth carbon of the piperidine ring and a methyl group attached to the nitrogen atom. The presence of the but-3-en-1-yl group introduces a degree of unsaturation, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-1-yl)-1-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperidine with 3-buten-1-yl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methylpiperidine and 3-buten-1-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the nitrogen atom of 1-methylpiperidine, generating a nucleophilic species that attacks the electrophilic carbon of the 3-buten-1-yl halide, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-en-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the saturation of the double bond in the but-3-en-1-yl group, forming 4-(butyl)-1-methylpiperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: 4-(butyl)-1-methylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(But-3-en-1-yl)-1-methylpiperidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring piperidine alkaloids.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yl)-1-methylpiperidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The but-3-en-1-yl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(But-3-en-1-yl)-piperidine: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and binding properties.

    1-Methylpiperidine: Lacks the but-3-en-1-yl group, making it less versatile in synthetic applications.

    4-(Butyl)-1-methylpiperidine: Saturated analog of 4-(But-3-en-1-yl)-1-methylpiperidine, with different chemical reactivity.

Uniqueness: this compound is unique due to the presence of both the but-3-en-1-yl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-but-3-enyl-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-3-4-5-10-6-8-11(2)9-7-10/h3,10H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWGXVHEAKZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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